molecular formula C21H34O2 B146449 omega-3 Arachidonic Acid methyl ester CAS No. 132712-70-0

omega-3 Arachidonic Acid methyl ester

Cat. No.: B146449
CAS No.: 132712-70-0
M. Wt: 318.5 g/mol
InChI Key: OHQGIWOBGITZPC-GJDCDIHCSA-N
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Description

omega-3 Arachidonic Acid methyl ester is a methyl ester derivative of eicosatetraenoic acid, a polyunsaturated fatty acid. This compound is characterized by its four cis double bonds located at the 8th, 11th, 14th, and 17th positions of the carbon chain. It is commonly found in marine oils and is known for its potential health benefits, particularly in the context of anti-inflammatory and cardiovascular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of omega-3 Arachidonic Acid methyl ester typically involves the esterification of eicosatetraenoic acid. This can be achieved through a reaction with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester.

Industrial Production Methods

On an industrial scale, the production of this compound often involves the extraction of eicosatetraenoic acid from marine sources, followed by its esterification. The process may include steps such as purification, concentration, and esterification under controlled conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

omega-3 Arachidonic Acid methyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form hydroperoxides and other oxidation products.

    Reduction: It can be reduced to form saturated methyl esters.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Hydroperoxides and other oxidized derivatives.

    Reduction: Saturated methyl esters.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

omega-3 Arachidonic Acid methyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its role in cell membrane structure and function.

    Medicine: Investigated for its anti-inflammatory and cardiovascular benefits.

    Industry: Utilized in the formulation of dietary supplements and functional foods.

Mechanism of Action

The mechanism by which omega-3 Arachidonic Acid methyl ester exerts its effects involves its incorporation into cell membranes, where it can influence membrane fluidity and function. It also serves as a precursor to bioactive lipid mediators, such as eicosanoids, which play a role in inflammation and other physiological processes. The molecular targets include enzymes involved in lipid metabolism and signaling pathways related to inflammation and cardiovascular health.

Comparison with Similar Compounds

Similar Compounds

    (5Z,8Z,11Z,14Z)-Eicosatetraenoic Acid Methyl Ester: Another isomer with double bonds at different positions.

    (9Z,12Z,15Z)-Octadecatrienoic Acid Methyl Ester: A shorter chain analog with three double bonds.

Uniqueness

omega-3 Arachidonic Acid methyl ester is unique due to its specific double bond configuration, which influences its biological activity and stability. This configuration allows it to be a more effective precursor to certain bioactive lipids compared to other similar compounds.

Properties

IUPAC Name

methyl (8Z,11Z,14Z,17Z)-icosa-8,11,14,17-tetraenoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h4-5,7-8,10-11,13-14H,3,6,9,12,15-20H2,1-2H3/b5-4-,8-7-,11-10-,14-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHQGIWOBGITZPC-GJDCDIHCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC=CCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\CCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80694022
Record name omega-3 Arachidonic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80694022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132712-70-0
Record name omega-3 Arachidonic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80694022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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